Cas no 38530-08-4 (3-chloro-6-(furan-2-yl)pyridazine)

3-chloro-6-(furan-2-yl)pyridazine 化学的及び物理的性質
名前と識別子
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- 3-chloro-6-(furan-2-yl)pyridazine
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- MDL: MFCD11984635
3-chloro-6-(furan-2-yl)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-0419-1g |
3-chloro-6-(furan-2-yl)pyridazine |
38530-08-4 | 95%+ | 1g |
$449.0 | 2023-09-06 | |
Life Chemicals | F1967-0419-10g |
3-chloro-6-(furan-2-yl)pyridazine |
38530-08-4 | 95%+ | 10g |
$1886.0 | 2023-09-06 | |
Life Chemicals | F1967-0419-2.5g |
3-chloro-6-(furan-2-yl)pyridazine |
38530-08-4 | 95%+ | 2.5g |
$898.0 | 2023-09-06 | |
TRC | C374508-250mg |
3-chloro-6-(furan-2-yl)pyridazine |
38530-08-4 | 250mg |
$ 365.00 | 2022-04-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23166-1G |
3-chloro-6-(furan-2-yl)pyridazine |
38530-08-4 | 95% | 1g |
¥ 1,643.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23166-10G |
3-chloro-6-(furan-2-yl)pyridazine |
38530-08-4 | 95% | 10g |
¥ 7,444.00 | 2023-04-13 | |
abcr | AB419783-10 g |
3-Chloro-6-(furan-2-yl)pyridazine |
38530-08-4 | 10 g |
€1,330.40 | 2023-07-18 | ||
Life Chemicals | F1967-0419-5g |
3-chloro-6-(furan-2-yl)pyridazine |
38530-08-4 | 95%+ | 5g |
$1347.0 | 2023-09-06 | |
Enamine | EN300-239235-0.1g |
3-chloro-6-(furan-2-yl)pyridazine |
38530-08-4 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
Enamine | EN300-239235-5.0g |
3-chloro-6-(furan-2-yl)pyridazine |
38530-08-4 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
3-chloro-6-(furan-2-yl)pyridazine 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
3-chloro-6-(furan-2-yl)pyridazineに関する追加情報
Professional Introduction to 3-chloro-6-(furan-2-yl)pyridazine (CAS No. 38530-08-4)
3-chloro-6-(furan-2-yl)pyridazine is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This heterocyclic compound, identified by the CAS number 38530-08-4, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The molecular structure of this compound consists of a pyridazine core substituted with a chloro group at the 3-position and a furan moiety at the 6-position, which contributes to its diverse reactivity and utility.
The compound's< strong> pyridazine backbone is a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts electron-deficient characteristics and enhances its interaction with various biological targets. The presence of the< strong> chloro substituent at the 3-position increases the electrophilicity of the ring, making it a valuable intermediate in nucleophilic substitution reactions. Additionally, the< strong> furan group, derived from furan-2-yl, introduces oxygen into the structure, which can influence both electronic and steric properties, further modulating its chemical behavior.
In recent years, 3-chloro-6-(furan-2-yl)pyridazine has been extensively studied for its pharmacological potential. Its structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its efficacy in inhibiting certain enzymes and receptors that are implicated in inflammatory responses and metabolic disorders. The compound's ability to interact with biological systems at multiple levels has opened up new avenues for drug discovery.
One of the most compelling aspects of 3-chloro-6-(furan-2-yl)pyridazine is its role as a key intermediate in synthesizing more complex molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with enhanced pharmacological properties. The< strong> chloro group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups such as amines, alcohols, and thiols. This flexibility has enabled the creation of libraries of derivatives with tailored biological activities.
The< strong> furan moiety in 3-chloro-6-(furan-2-yl)pyridazine also contributes to its synthetic utility. Furan-based compounds are known for their stability and ease of functionalization, making them valuable in medicinal chemistry. The oxygen atom in the furan ring can participate in hydrogen bonding interactions, influencing both the solubility and binding affinity of derived compounds. This feature has been exploited in designing molecules that exhibit improved bioavailability and target specificity.
Recent advancements in computational chemistry have further enhanced our understanding of 3-chloro-6-(furan-2-yl)pyridazine's behavior. Molecular modeling studies have provided insights into how this compound interacts with biological targets at an atomic level. These simulations have helped predict potential drug candidates and optimize their structures for better efficacy. The integration of machine learning algorithms has also enabled high-throughput virtual screening, accelerating the discovery process.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors based on 3-chloro-6-(furan-2-yl)pyridazine derivatives. These inhibitors have been investigated for their potential to modulate signaling pathways involved in cancer, neurodegenerative diseases, and infectious disorders. Preclinical studies have demonstrated promising results in animal models, highlighting the compound's therapeutic promise. The next phase involves conducting human clinical trials to evaluate its safety and efficacy further.
Synthetic methodologies have also seen significant progress with respect to 3-chloro-6-(furan-2-yl)pyridazine. New catalytic systems have been developed to improve reaction yields and selectivity during its synthesis. Transition metal-catalyzed cross-coupling reactions have emerged as particularly effective tools for introducing diverse functional groups onto the pyridazine core. These advances have not only streamlined production but also expanded the scope of possible derivatives.
The environmental impact of synthesizing 3-chloro-6-(furan-2-yl)pyridazine has also been a focus of research. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and biocatalytic methods have been explored as alternatives to traditional approaches, aligning with global efforts to promote sustainable chemical manufacturing.
In conclusion, 3-chloro-6-(furan-2-yl)pyridazine (CAS No.< strong>38530-08-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications in drug development, synthetic chemistry, and environmental science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.
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